3-N,5-N-bis(2-cyanophenyl)-1-methylpyrazole-3,5-dicarboxamide
Overview
Description
N,N’-bis(2-cyanophenyl)-1-methyl-1H-pyrazole-3,5-dicarboxamide is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes two cyanophenyl groups attached to a pyrazole ring. The presence of these functional groups imparts distinct chemical properties, making it a valuable subject of study in organic chemistry and related disciplines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-bis(2-cyanophenyl)-1-methyl-1H-pyrazole-3,5-dicarboxamide typically involves the reaction of 2-cyanophenylamine with methyl cyanoacetate under controlled conditions. The reaction is carried out in the presence of a suitable catalyst, such as copper chloride, and requires precise temperature and pH control to ensure the desired product is obtained . The process involves multiple steps, including condensation, cyclization, and amide formation, each requiring specific reagents and conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems allows for efficient and consistent production. The reaction conditions are optimized to maximize yield and minimize by-products, ensuring high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N,N’-bis(2-cyanophenyl)-1-methyl-1H-pyrazole-3,5-dicarboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines.
Substitution: The cyanophenyl groups can undergo substitution reactions, where the cyano group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as amines, oxides, and substituted phenyl derivatives .
Scientific Research Applications
N,N’-bis(2-cyanophenyl)-1-methyl-1H-pyrazole-3,5-dicarboxamide has numerous applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N,N’-bis(2-cyanophenyl)-1-methyl-1H-pyrazole-3,5-dicarboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
- N,N’-bis(2-cyanophenyl)ethanediamide
- N,N’-bis(2-cyanophenyl)pentanediamide
Uniqueness
N,N’-bis(2-cyanophenyl)-1-methyl-1H-pyrazole-3,5-dicarboxamide is unique due to its specific structure, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
3-N,5-N-bis(2-cyanophenyl)-1-methylpyrazole-3,5-dicarboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14N6O2/c1-26-18(20(28)24-16-9-5-3-7-14(16)12-22)10-17(25-26)19(27)23-15-8-4-2-6-13(15)11-21/h2-10H,1H3,(H,23,27)(H,24,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVEYRCWRWUQQKF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C(=O)NC2=CC=CC=C2C#N)C(=O)NC3=CC=CC=C3C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14N6O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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